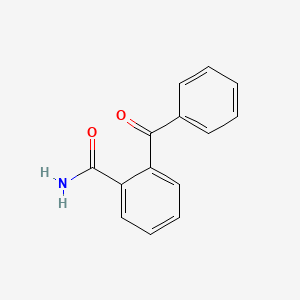

2-Benzoylbenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408017. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-benzoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c15-14(17)12-9-5-4-8-11(12)13(16)10-6-2-1-3-7-10/h1-9H,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQVBZJXNXCEFJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60324936 | |

| Record name | 2-benzoylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7500-78-9 | |

| Record name | NSC408017 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-benzoylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Benzoylbenzamide chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Benzoylbenzamide

This guide provides a comprehensive technical overview of this compound (CAS No. 7500-78-9), a key chemical intermediate in the synthesis of various organic compounds, including pharmaceutically active molecules. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, structural intricacies, synthesis, and reactivity of this compound, grounding technical data with practical, field-proven insights.

Introduction and Core Concepts

This compound, also known as o-benzoylbenzamide, is a bifunctional molecule featuring both a benzamide and a benzophenone moiety.[1] This unique arrangement of functional groups imparts a particular reactivity profile, making it a valuable precursor in organic synthesis. The presence of two aromatic rings, a ketone, and an amide group within a relatively compact structure creates a scaffold with significant potential for forming complex heterocyclic systems and for engaging in various intermolecular interactions, a key aspect in materials science and medicinal chemistry.[2]

The benzamide functional group is a cornerstone in drug discovery, with numerous derivatives exhibiting a wide array of pharmacological activities.[3] Consequently, understanding the fundamental properties of precursors like this compound is critical for the rational design of novel therapeutics.

Molecular Structure and Physicochemical Properties

The structural and electronic characteristics of this compound are fundamental to its chemical behavior. The molecule consists of a benzamide unit where the benzene ring is substituted at the ortho position with a benzoyl group.

// Define atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; O1 [label="O", fontcolor="#EA4335"]; N1 [label="N", fontcolor="#4285F4"]; H1 [label="H", fontcolor="#5F6368"]; H2 [label="H", fontcolor="#5F6368"]; C8 [label="C"]; O2 [label="O", fontcolor="#EA4335"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"];

// Define positions (adjust for better layout) C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; C7 [pos="1.74,1!"]; O1 [pos="1.74,1.8!"]; N1 [pos="2.6,0.5!"]; H1 [pos="2.6, -0.1!"]; H2 [pos="3.2, 0.8!"]; C8 [pos="-1.74,1!"]; O2 [pos="-1.74,1.8!"]; C9 [pos="-2.6,0.5!"]; C10 [pos="-3.47,1!"]; C11 [pos="-4.34,0.5!"]; C12 [pos="-4.34,-0.5!"]; C13 [pos="-3.47,-1!"]; C14 [pos="-2.6,-0.5!"];

// Benzamide Ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; // Amide group C6 -- C7; C7 -- O1 [label="", style=double]; C7 -- N1; N1 -- H1; N1 -- H2; // Ketone linker C1 -- C8; C8 -- O2 [label="", style=double]; // Benzoyl Ring C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C9;

// Add implicit hydrogens to aromatic rings for clarity if needed node [shape=none, label="H", fontcolor="#5F6368"]; H_C2 [pos="-1.3,0.9!"]; H_C3 [pos="-1.3,-0.9!"]; H_C4 [pos="0,-1.5!"]; H_C5 [pos="1.3,-0.9!"]; H_C10 [pos="-3.47,1.5!"]; H_C11 [pos="-5,0.9!"]; H_C12 [pos="-5,-0.9!"]; H_C13 [pos="-3.47,-1.5!"]; H_C14 [pos="-2.1,-0.9!"]; }

Caption: 2D Chemical Structure of this compound.Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below. These values are critical for designing experimental conditions, such as selecting appropriate solvent systems for reactions and purification.

| Property | Value | Source |

| CAS Number | 7500-78-9 | [1] |

| Molecular Formula | C₁₄H₁₁NO₂ | [1] |

| Molecular Weight | 225.24 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 54-55 °C | |

| Boiling Point | 437.5 ± 28.0 °C (Predicted) | |

| Density | 1.209 ± 0.06 g/cm³ (Predicted) | |

| pKa | 15.58 ± 0.50 (Predicted) | |

| XLogP3 | 1.7 | [1] |

| Topological Polar Surface Area | 60.2 Ų | [1] |

| Rotatable Bond Count | 3 | [1] |

Structural Conformation and Crystal Engineering Insights

The three rotatable bonds in this compound—specifically the C-C bond linking the two rings and the C-C and C-N bonds adjacent to the carbonyl groups—allow for significant conformational flexibility.[1] The spatial arrangement of the two aromatic rings relative to each other is a key determinant of the molecule's solid-state packing and its interaction with biological targets.

This insight is crucial for drug development, as different polymorphs can have varying solubility, stability, and bioavailability. For this compound, the presence of an N-H donor and two C=O acceptors suggests that hydrogen bonding will be a dominant force in its crystal packing, likely forming robust supramolecular synthons.[6]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Below is an expert interpretation of the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of nine aromatic protons on two distinct, but interacting, phenyl rings.

-

Amide Protons (N-H₂): Two broad singlets are expected for the amide protons, likely in the range of 6.0-8.5 ppm. Their chemical shift can be highly dependent on solvent and concentration due to hydrogen bonding.

-

Aromatic Protons (Ar-H): The nine aromatic protons will appear as a series of multiplets in the range of 7.2-8.0 ppm. The protons on the benzamide ring will be influenced by the electron-withdrawing effects of both the amide and the benzoyl substituent, while the protons on the benzoyl ring will be influenced by the ketone. Due to the ortho-substitution pattern, complex splitting patterns (doublets, triplets, and multiplets) are anticipated. For comparison, the aromatic protons in N-benzylbenzamide appear between 7.26 and 7.78 ppm.[7]

-

-

¹³C NMR: The carbon NMR spectrum should display 14 distinct signals, although some aromatic carbon signals may overlap.

-

Carbonyl Carbons (C=O): Two signals are expected in the downfield region. The amide carbonyl is typically found around 165-175 ppm, while the ketone carbonyl will be further downfield, likely in the 190-200 ppm range. For reference, the amide carbonyl in benzamide appears at 171.4 ppm.[8]

-

Aromatic Carbons (Ar-C): The 12 aromatic carbons will resonate in the typical range of 120-140 ppm. The quaternary carbons to which the carbonyl groups are attached will be the most downfield within this region.

-

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the key functional groups.[1]

-

N-H Stretching: A pair of sharp to moderately broad peaks are expected in the 3100-3400 cm⁻¹ region, characteristic of a primary amide.

-

C=O Stretching: Two strong absorption bands will be prominent. The amide I band (primarily C=O stretch) is expected around 1650-1680 cm⁻¹. The ketone C=O stretch will appear at a slightly higher frequency, typically 1680-1700 cm⁻¹. The conjugation with the aromatic rings shifts these frequencies slightly lower than in their aliphatic counterparts.

-

C-N Stretching & N-H Bending: The amide II band (a mix of N-H bend and C-N stretch) will be visible around 1600-1640 cm⁻¹.

-

Aromatic C-H and C=C Stretching: Peaks corresponding to aromatic C-H stretching will be observed just above 3000 cm⁻¹, and aromatic C=C stretching will produce several sharp peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry is expected to show a clear molecular ion peak ([M]⁺) at m/z = 225. The fragmentation pattern will be characteristic of aromatic amides and ketones.

-

Molecular Ion: [C₁₄H₁₁NO₂]⁺ at m/z = 225.

-

Key Fragmentations: A primary fragmentation pathway for benzamides is the loss of the amino group (•NH₂), leading to a stable benzoyl cation.[9]

-

Loss of •NH₂: A peak at m/z = 209 ([M - 16]⁺).

-

Formation of Benzoyl Cation: Cleavage of the C-C bond between the carbonyls could lead to the benzoyl cation [C₆H₅CO]⁺ at m/z = 105, which is often a very prominent peak.

-

Formation of Phenyl Cation: Subsequent loss of CO from the benzoyl cation would yield the phenyl cation [C₆H₅]⁺ at m/z = 77, another characteristic and often intense peak in the spectra of benzene derivatives.[9][10]

-

M [label="[M]⁺˙\nm/z = 225", fillcolor="#FBBC05"]; M_minus_NH2 [label="[M - NH₂]⁺\nm/z = 209"]; Benzoyl [label="[C₆H₅CO]⁺\nm/z = 105", fillcolor="#34A853"]; Phenyl [label="[C₆H₅]⁺\nm/z = 77", fillcolor="#EA4335"];

M -> M_minus_NH2 [label="- •NH₂"]; M -> Benzoyl [label="- •C₇H₄(CONH₂)"]; Benzoyl -> Phenyl [label="- CO"]; }

Caption: Plausible EI-MS Fragmentation Pathway for this compound.Synthesis and Reactivity

Laboratory Synthesis Protocol

This compound is typically synthesized from its corresponding carboxylic acid, 2-benzoylbenzoic acid. A robust and common laboratory method involves a two-step, one-pot procedure via an acyl chloride intermediate. This approach is favored for its high reactivity and generally good yields.

}

Caption: Experimental Workflow for the Synthesis of this compound.Experimental Protocol (Exemplary):

-

Materials:

-

2-Benzoylbenzoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.2 eq)

-

Anhydrous Toluene

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Ammonia (gas or concentrated aqueous solution)

-

Deionized Water, Saturated Sodium Bicarbonate, Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Solvent for recrystallization (e.g., Ethanol/Water mixture)

-

-

Procedure:

-

Reaction Setup: In a dry, round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an inert atmosphere (e.g., Nitrogen), suspend 2-benzoylbenzoic acid (1.0 eq) in anhydrous toluene.

-

Acyl Chloride Formation: Add a catalytic amount of DMF. Slowly add thionyl chloride (1.2 eq) to the suspension. Heat the mixture to reflux (or ~70°C) and stir until the reaction mixture becomes a clear solution and gas evolution (SO₂ and HCl) ceases (typically 1-3 hours). This indicates the formation of the intermediate 2-benzoylbenzoyl chloride.

-

Amidation: Cool the reaction mixture to room temperature, then further cool in an ice bath (0-5°C). Bubble anhydrous ammonia gas through the solution or, alternatively, add concentrated aqueous ammonium hydroxide dropwise with vigorous stirring. The product will precipitate out of the solution.

-

Work-up: After the addition is complete, allow the mixture to stir for an additional hour. Quench the reaction by slowly adding cold water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl (if excess ammonia was used), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system like ethanol/water to yield pure this compound.

-

Causality and Field Insights: The use of thionyl chloride is a classic and effective method for converting carboxylic acids to highly reactive acyl chlorides.[11] DMF acts as a catalyst by forming a Vilsmeier intermediate, which is more reactive than the acyl chloride itself, thus accelerating the reaction. The subsequent amidation is a nucleophilic acyl substitution. Performing this step at low temperature is crucial to control the exothermicity of the reaction between the acyl chloride and ammonia and to minimize potential side reactions.

Key Reactivity

The most significant reaction of this compound from a medicinal chemistry perspective is its use as a precursor for 1,4-benzodiazepines . These seven-membered heterocyclic compounds are a privileged scaffold for developing central nervous system (CNS) agents.[12] The synthesis often involves the condensation of a 2-aminobenzophenone derivative. This compound can be converted into such precursors, for example, through reduction of the amide to an amine, followed by cyclization. The condensation of o-phenylenediamine with ketones to form benzodiazepines is a well-established reaction, demonstrating the propensity of these ortho-substituted bifunctional systems to cyclize.[13]

Applications in Research and Development

This compound serves primarily as a building block in organic synthesis. Its derivatives are explored for a wide range of biological activities.

-

CNS Agents: As mentioned, it is a key intermediate for synthesizing benzodiazepine derivatives, which have anxiolytic, sedative, and anticonvulsant properties.[12][14]

-

Anticancer and Antimicrobial Agents: The broader benzamide class, to which this compound belongs, has been extensively investigated for various pharmacological activities, including anticancer, antimicrobial, analgesic, and anti-inflammatory effects.[3][15] Modifications to the aromatic rings or the amide nitrogen of the this compound scaffold can lead to the discovery of potent and selective bioactive compounds. For instance, novel benzamide derivatives have been developed as potent antagonists of the Smoothened receptor, a key component of the Hedgehog signaling pathway implicated in some cancers.[16]

-

Materials Science: The rigid, aromatic structure and hydrogen bonding capabilities of benzamides make them interesting candidates for the development of novel polymers and supramolecular assemblies.[2]

Conclusion

This compound is a fundamentally important chemical entity whose value lies in its versatile structure. The interplay between its benzophenone and benzamide functionalities provides a platform for constructing complex molecular architectures, most notably heterocyclic systems of high medicinal value. A thorough understanding of its physicochemical properties, spectroscopic signatures, and synthetic pathways, as detailed in this guide, is essential for any scientist working with this compound. Future explorations into its crystal engineering and the biological activities of its novel derivatives will continue to expand its role in both medicinal chemistry and materials science.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

CrystEngComm. (2021). The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. MDPI. Retrieved from [Link]

-

Kline, T., et al. (2012). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. PMC. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000668 Benzamide. BMRB. Retrieved from [Link]

-

Prospects in Pharmaceutical Sciences. (2024). the methods of synthesis of 2-aminobenzophenones. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzamide-simplified mass spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Retrieved from [Link]

-

PubMed. (2020). Crystals of Benzamide, the First Polymorphous Molecular Compound, Are Helicoidal. Retrieved from [Link]

-

Farmaceuticky Obzor. (2001). Chemical structure - biological activity relationship in the group of benzamide compounds II. Retrieved from [Link]

-

ResearchGate. (2021). The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. Retrieved from [Link]

-

PMC. (2015). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Retrieved from [Link]

-

MDPI. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

-

MDPI. (2017). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

-

YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

-

Preprints.org. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]

-

ResearchGate. (2015). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of N-benzylbenzamide (7). Retrieved from [Link]

-

ChemSynthesis. (n.d.). N-benzoylbenzamide. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of benzaldehyde. Retrieved from [Link]

-

PubMed. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of: (a and a ) benzylsulfamide; (b and b ) N-(benzyl)-N -( tert butoxycarbonyl)sulfamide treated at 115 C in helium flow. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzamide, 2-benzoyl-N-(3-nitrophenyl)-. Retrieved from [Link]

Sources

- 1. This compound | C14H11NO2 | CID 348615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nanobioletters.com [nanobioletters.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. N-BENZYLBENZAMIDE(1485-70-7) 1H NMR [m.chemicalbook.com]

- 8. bmse000668 Benzamide at BMRB [bmrb.io]

- 9. researchgate.net [researchgate.net]

- 10. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 13. The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Identification and Characterization of 2-Benzoylbenzamide

This guide provides a comprehensive technical overview for the unambiguous identification and characterization of 2-Benzoylbenzamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core chemical data with practical analytical methodologies. We will delve into the foundational identifiers, explore the spectroscopic fingerprint of the molecule, and present robust analytical workflows, ensuring both scientific integrity and practical applicability in a laboratory setting.

Core Identification: The Foundational Data

The unique identity of any chemical compound begins with its fundamental descriptors. For this compound, these identifiers are crucial for database searches, regulatory submissions, and procurement. The Chemical Abstracts Service (CAS) number is a universally recognized, unique identifier for chemical substances.

The primary identifier for this compound is CAS Number: 7500-78-9 .[1][2][3][4][5] This number should be used in all formal documentation and searches to ensure the correct compound is being referenced.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for understanding the compound's behavior in various solvents and analytical systems.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁NO₂ | PubChem[2], ChemScene[1] |

| Molecular Weight | 225.24 g/mol | PubChem[2], Sigma-Aldrich |

| Appearance | White to off-white solid | Inferred from typical benzamide compounds |

| Melting Point | 54-55 °C | ChemicalBook[4] |

| Boiling Point (Predicted) | 437.5 ± 28.0 °C | ChemicalBook[4] |

| Density (Predicted) | 1.209 ± 0.06 g/cm³ | ChemicalBook[4] |

| pKa (Predicted) | 15.58 ± 0.50 | Guidechem[3], ChemicalBook[4] |

| Topological Polar Surface Area | 60.2 Ų | PubChem[2] |

Expert Insight: The predicted pKa suggests that the amide proton is weakly acidic. This information is valuable when selecting appropriate solvents for NMR spectroscopy, as protic solvents could lead to proton exchange and signal broadening. The predicted boiling point indicates low volatility, making it suitable for analysis by High-Performance Liquid Chromatography (HPLC).

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic techniques provide a detailed "fingerprint" of a molecule, allowing for its unambiguous identification and structural elucidation. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offers a powerful toolkit for the comprehensive analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show a complex pattern of signals in the aromatic region (typically 7.0-8.5 ppm) due to the presence of two substituted benzene rings. The amide protons (-CONH₂) will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on all 14 carbon atoms in the molecule. Key signals to identify would be the two carbonyl carbons (C=O), one from the ketone and one from the amide, which are expected to appear significantly downfield (typically >160 ppm). The remaining signals will correspond to the aromatic carbons.

Trustworthiness through Self-Validation: To ensure the integrity of the NMR data, it is crucial to use a deuterated solvent of high purity. The choice of solvent (e.g., CDCl₃ or DMSO-d₆) can influence the chemical shifts, particularly of the amide protons. Running a 2D NMR experiment, such as a Heteronuclear Single Quantum Coherence (HSQC) experiment, can be used to correlate the proton and carbon signals, providing an additional layer of structural confirmation.

Experimental Protocol: NMR Analysis of this compound

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

-

Instrument Setup (Example: 400 MHz Spectrometer):

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum using a one-pulse sequence. Typical spectral width: 0-12 ppm.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This enhances the signal-to-noise ratio and simplifies the spectrum to single lines for each unique carbon.

-

-

Data Processing and Interpretation:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the resulting spectra and perform baseline correction.

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective protons and carbons in the this compound structure.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of its key bonds.

Expected Characteristic Absorption Bands:

-

N-H Stretch (Amide): Two bands are expected in the region of 3400-3100 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.

-

C=O Stretch (Ketone and Amide): Strong absorption bands are expected in the region of 1700-1630 cm⁻¹. The ketone carbonyl will likely appear at a higher wavenumber (around 1680 cm⁻¹) than the amide carbonyl (around 1650 cm⁻¹) due to resonance effects in the amide group.

-

C-N Stretch (Amide): This will appear in the region of 1400-1200 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Signals corresponding to these bonds will be observed in their characteristic regions.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Analysis

-

Sample Preparation:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Acquire the sample spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Interpretation:

-

Identify the key absorption bands and correlate them to the functional groups present in this compound. The presence of the characteristic N-H and C=O stretches provides strong evidence for the compound's identity.

-

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This is invaluable for confirming the molecular weight and gaining further structural insights.

For this compound (C₁₄H₁₁NO₂), the expected exact mass is 225.0790 g/mol .[2] High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, further solidifying the compound's identification.

Expected Fragmentation Pattern: The fragmentation pattern in the mass spectrum will depend on the ionization technique used (e.g., Electron Ionization - EI). Common fragmentation pathways could involve the cleavage of the bond between the two carbonyl groups or the loss of the amide group.

Chromatographic Purity and Separation

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from any impurities or related substances.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis of non-volatile compounds like this compound. A reversed-phase HPLC method is generally suitable.

Causality in Method Development: The choice of a reversed-phase column (e.g., C18) is based on the non-polar nature of the benzoyl and phenyl rings in the molecule. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is chosen to provide good separation and peak shape. An acidic modifier (e.g., formic acid or trifluoroacetic acid) is often added to the mobile phase to suppress the ionization of any acidic or basic functional groups and improve peak symmetry.

Experimental Protocol: Reversed-Phase HPLC Analysis

-

System: A standard HPLC system with a UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Gradient: Start with a higher percentage of A and gradually increase the percentage of B over the course of the run to elute the compound.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a compatible solvent.

Integrated Analytical Workflow

For a comprehensive and self-validating identification and characterization of this compound, an integrated analytical workflow is recommended. This workflow ensures that multiple, orthogonal techniques are used to confirm the compound's identity and purity.

Caption: Integrated workflow for the identification and characterization of this compound.

Conclusion

The robust identification and characterization of this compound rely on a multi-faceted approach that combines foundational chemical data with advanced analytical techniques. By systematically applying the methodologies outlined in this guide, researchers can confidently confirm the structure and purity of this compound, ensuring the reliability and reproducibility of their scientific investigations. The integration of spectroscopic and chromatographic data provides a self-validating system that upholds the principles of scientific integrity.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 348615, this compound. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-Benzoylbenzamide

Abstract

This technical guide provides a comprehensive, in-depth exploration of the synthesis of 2-benzoylbenzamide, a molecule of significant interest in medicinal chemistry and as a precursor for various organic compounds. The primary focus of this document is to detail the most robust and scientifically validated synthetic pathway from fundamental starting materials. This guide is intended for researchers, scientists, and professionals in drug development, offering not just procedural steps but also the underlying mechanistic principles and rationale for experimental choices. All protocols are presented to be self-validating, supported by authoritative references, and supplemented with visual aids to ensure clarity and reproducibility.

Introduction and Strategic Overview

This compound is a derivative of benzamide with a benzoyl group at the ortho position of the phenyl ring. Its structural motif is found in compounds with a range of biological activities, making its synthesis a relevant topic for medicinal chemists.[1][2] The most reliable and scalable synthesis of this compound is a two-step process, commencing with the formation of a key intermediate, 2-benzoylbenzoic acid, followed by its conversion to the target amide.

This guide will meticulously detail this two-step synthetic strategy, providing a thorough examination of each transformation. The rationale for this approach lies in the high yields and purity achievable, as well as the ready availability of the starting materials.

Overall Synthetic Workflow:

Caption: Overall two-step synthesis of this compound.

Step 1: Synthesis of 2-Benzoylbenzoic Acid via Friedel-Crafts Acylation

The foundational step in the synthesis of this compound is the Friedel-Crafts acylation of benzene with phthalic anhydride. This classic electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[3]

Mechanistic Insights

The reaction proceeds through the formation of an acylium ion intermediate. The Lewis acid catalyst, AlCl₃, coordinates with one of the carbonyl oxygens of phthalic anhydride, polarizing the C=O bond and making the carbonyl carbon highly electrophilic. This complex then rearranges to form a resonance-stabilized acylium ion. The aromatic ring of benzene, acting as a nucleophile, attacks the acylium ion, leading to the formation of a sigma complex (arenium ion). Finally, deprotonation of the sigma complex by [AlCl₃(OH)]⁻ restores the aromaticity of the ring and yields the 2-benzoylbenzoic acid product, which initially exists as a complex with the aluminum chloride.[4]

Mechanism of Friedel-Crafts Acylation:

Caption: Mechanism of Friedel-Crafts acylation of benzene with phthalic anhydride.

A crucial aspect of this reaction is the stoichiometry of the Lewis acid. At least two equivalents of AlCl₃ are required: one to activate the phthalic anhydride and another to complex with the ketone group of the product. This complexation prevents the catalyst from being regenerated, meaning it is consumed as a reagent rather than acting as a true catalyst.[4]

Experimental Protocol

This protocol is a robust laboratory-scale procedure for the synthesis of 2-benzoylbenzoic acid.

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| Phthalic Anhydride | C₈H₄O₃ | 148.12 | 15 g |

| Benzene (thiophene-free) | C₆H₆ | 78.11 | 75 mL |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 30 g |

| Concentrated Hydrochloric Acid | HCl | 36.46 | 20 mL |

| 10% Sodium Carbonate Solution | Na₂CO₃ | 105.99 | As needed |

| Activated Charcoal | C | 12.01 | 1-2 g |

| Ligroin (petroleum ether) | - | - | As needed |

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a gas trap for HCl, combine 15 g of phthalic anhydride and 75 mL of thiophene-free benzene.[5]

-

Catalyst Addition: Cool the flask in an ice bath until the benzene begins to solidify. Cautiously add 30 g of anhydrous aluminum chloride in portions with swirling.[5]

-

Reaction Initiation and Reflux: Remove the ice bath and gently warm the flask. The reaction will initiate, evidenced by the evolution of HCl gas. If the reaction becomes too vigorous, briefly cool the flask in the ice bath. Once the initial exotherm subsides, heat the mixture to a gentle reflux and maintain for 30 minutes with stirring.[5]

-

Workup and Hydrolysis: Cool the reaction mixture in an ice bath. Decompose the aluminum complex by cautiously adding crushed ice, followed by 100 mL of water and 20 mL of concentrated hydrochloric acid.[5]

-

Isolation of Crude Product: If an oil separates, it can be induced to crystallize by scratching with a glass rod. Isolate the crude solid by suction filtration and wash with cold water.

-

Purification: The crude product can be purified by recrystallization. Dissolve the solid in a hot 10% sodium carbonate solution, treat with activated charcoal, and filter while hot. Cool the filtrate and acidify with concentrated hydrochloric acid to precipitate the purified 2-benzoylbenzoic acid.[3] The product can be further purified by recrystallization from a benzene-ligroin mixture to yield colorless crystals.[5]

Expected Yield: 74-88%[5] Melting Point: 127-128 °C (anhydrous)[5]

Step 2: Conversion of 2-Benzoylbenzoic Acid to this compound

The second stage of the synthesis involves the amidation of the carboxylic acid group of 2-benzoylbenzoic acid. A highly effective method for this transformation is the conversion of the carboxylic acid to an acyl chloride, followed by reaction with ammonia.[6]

Mechanistic Considerations

This two-step amidation proceeds via a nucleophilic acyl substitution mechanism.

-

Acyl Chloride Formation: Thionyl chloride (SOCl₂) is a common reagent for converting carboxylic acids to acyl chlorides. The carboxylic acid oxygen attacks the electrophilic sulfur of SOCl₂, leading to the formation of a chlorosulfite intermediate. This intermediate then collapses, with the chloride ion attacking the carbonyl carbon and eliminating sulfur dioxide and a chloride ion, to yield the acyl chloride.

-

Amidation: The resulting 2-benzoylbenzoyl chloride is highly reactive towards nucleophiles. Ammonia (NH₃) readily attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and, after deprotonation, yielding the final product, this compound.

Amidation Pathway:

Caption: Two-step conversion of 2-benzoylbenzoic acid to this compound.

Experimental Protocol

This protocol is based on a patented procedure for the synthesis of o-benzoylbenzamides and represents an efficient method for the target molecule.[6]

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Notes |

| 2-Benzoylbenzoic Acid | C₁₄H₁₀O₃ | 226.23 | Dried |

| Thionyl Chloride | SOCl₂ | 118.97 | 0.9-2.0 molar equivalents |

| Toluene | C₇H₈ | 92.14 | Anhydrous |

| Ammonia Gas | NH₃ | 17.03 | Anhydrous |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Catalytic amount (optional) |

Procedure:

-

Acyl Chloride Formation: In a dry reaction vessel, suspend the dried 2-benzoylbenzoic acid in an anhydrous organic solvent such as toluene. Add thionyl chloride (0.9-2.0 molar equivalents) to the suspension. A catalytic amount of DMF can be added to accelerate the reaction.[6] Heat the mixture until the evolution of HCl and SO₂ gases ceases, indicating the complete formation of 2-benzoylbenzoyl chloride. The reaction temperature can range from -20 to +100 °C.[6]

-

Amidation: Cool the reaction mixture. In the absence of water, introduce anhydrous ammonia gas into the reaction system. This step is typically performed at a temperature between -20 and +60 °C.[6] The reaction is exothermic, so cooling may be necessary to maintain the desired temperature.

-

Isolation and Purification: Upon completion of the reaction, the product, this compound, will precipitate from the solution. The solid can be collected by filtration, washed thoroughly with water to remove any salts, and then dried under reduced pressure to yield the high-purity product.[6]

Alternative Amidation Methods

While the thionyl chloride method is highly effective, other amide bond-forming reagents can also be employed. These methods avoid the generation of corrosive HCl gas but may require different workup procedures.

-

Carbodiimide Coupling: Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to directly couple 2-benzoylbenzoic acid with an ammonia source (e.g., ammonium chloride with a non-nucleophilic base).[7][8]

-

Other Coupling Reagents: A variety of modern coupling reagents, such as HATU or T3P®, are also effective for amide bond formation, particularly for challenging substrates.

The choice of amidation method will depend on factors such as scale, available reagents, and desired purity profile.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₄H₁₁NO₂ |

| Molar Mass | 225.24 g/mol |

| Appearance | White to off-white solid |

| IUPAC Name | This compound |

| CAS Number | 7500-78-9 |

(Data sourced from PubChem CID 348615)[4]

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the two phenyl rings and the protons of the amide group.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the ketone and amide groups, as well as the aromatic carbons.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the ketone and amide, and the aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of this compound.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a two-step process involving the Friedel-Crafts acylation of benzene with phthalic anhydride to yield 2-benzoylbenzoic acid, followed by the amidation of the carboxylic acid functionality. The use of thionyl chloride to form the intermediate acyl chloride provides a high-yielding route to the final product. This guide provides the detailed protocols and mechanistic understanding necessary for the successful synthesis and characterization of this compound in a laboratory setting. The presented methodologies are grounded in established chemical principles and supported by authoritative sources, ensuring a high degree of scientific integrity and reproducibility.

References

- JPH0820567A - Production of o-benzoylbenzamides - Google P

-

How to produce amide from Benzoic acid and amine directly? - ResearchGate. (URL: [Link])

-

This compound | C14H11NO2 | CID 348615 - PubChem. (URL: [Link])

-

One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (URL: [Link])

-

A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility | Request PDF - ResearchGate. (URL: [Link])

-

Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation - ResearchGate. (URL: [Link])

-

The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide - MDPI. (URL: [Link])

-

A one-pot preparation of N-2-mercaptobenzoyl-amino amides - PMC - NIH. (URL: [Link])

- US4851160A - Process for the preparation of benzoic acid derivatives - Google P

-

One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool - MDPI. (URL: [Link])

-

Preparation of 2-benzoylbenzoic acid (o-benzoylbenzoic acid; benzophenone-2-carboxylic acid) - PrepChem.com. (URL: [Link])

-

Synthesis and characterization of 2-Benzamido-NBenzylbenzamide Derivative. (URL: [Link])

-

Benzamide Preparation from Benzoic Acid - YouTube. (URL: [Link])

-

One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides - Beilstein Journals. (URL: [Link])

-

Cas 22103-85-1,2-BENZOYLBENZOYL CHLORIDE - LookChem. (URL: [Link])

-

Direct synthesis of 2-(benzylamino)benzoic acids by using benzaldehydes and 2-aminobenzoic acids with catalysis of p-toluenesulfonic acid - ResearchGate. (URL: [Link])

-

One‐Pot Synthesis of 11C‐Labelled Primary Benzamides via Intermediate [11C]Aroyl Dimethylaminopyridinium Salts - PMC - NIH. (URL: [Link])

-

The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide - ResearchGate. (URL: [Link])

-

Direct synthesis of sulfamoyl-benzamide derivatives - ResearchGate. (URL: [Link])

-

Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - NIH. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C14H11NO2 | CID 348615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. JPH0820567A - Production of o-benzoylbenzamides - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Unlocking the Therapeutic Potential of 2-Benzoylbenzamide Derivatives: Emerging Research Frontiers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-benzoylbenzamide scaffold represents a privileged structure in medicinal chemistry, characterized by its synthetic accessibility and the diverse biological activities exhibited by its derivatives. While the broader class of benzamides is well-established in various therapeutic areas, the specific potential of this compound derivatives remains a fertile ground for novel drug discovery. This technical guide provides a forward-looking analysis of promising, underexplored research areas for this chemical class. Moving beyond established activities, we propose targeted investigations in oncology, neuropharmacology, and inflammatory diseases. For each area, we present a core hypothesis, detailed experimental workflows, and the scientific rationale grounded in current literature. This document is intended to serve as a strategic blueprint for researchers aiming to exploit the unique structural and functional properties of this compound derivatives to develop next-generation therapeutics.

Introduction: The this compound Scaffold – A Versatile Core for Drug Design

The benzamide functional group is a cornerstone of numerous FDA-approved drugs, valued for its metabolic stability and its capacity to form critical hydrogen bonds with biological targets.[1] The this compound framework, which features a benzoyl group on the nitrogen of a benzamide, offers a three-dimensional structure with multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.

Core Chemical Features and Synthetic Accessibility

The synthesis of this compound derivatives is generally straightforward, often involving the acylation of 2-aminobenzamides or the ring-opening of N-benzoyl isatoic anhydrides.[2][3] More complex variations can be achieved through multi-step sequences, starting from readily available materials like anthranilic acid.[2] This synthetic tractability allows for the rapid generation of compound libraries, which is essential for systematic structure-activity relationship (SAR) studies.

Overview of Established Biological Activities in the Benzamide Superclass

Derivatives of the broader benzamide class have demonstrated a remarkable range of pharmacological activities, including anticancer,[4][5] anticonvulsant,[6][7] anti-inflammatory,[8][9] and antiprotozoal effects.[10][11] This established biological precedent provides a strong foundation for exploring the therapeutic potential of the more specific this compound scaffold. This guide will focus on leveraging this foundational knowledge to chart a course into novel and specific research applications.

Proposed Research Area 1: Oncology – Engineering Multi-Targeting Anticancer Agents

The "one-drug, one-target" paradigm is often insufficient for treating complex diseases like cancer. The this compound scaffold is ideally suited for the design of agents that can modulate multiple oncogenic pathways simultaneously.

Hypothesis

Specifically designed this compound derivatives can function as dual-target agents, concurrently inhibiting tubulin polymerization and modulating key survival pathways like those dependent on IMP Dehydrogenase 2 (IMPDH2), offering a synergistic approach to overcoming drug resistance in refractory cancers.

Research Focus 1: Dual Tubulin Polymerization and Kinase Signaling Inhibition

Rationale: Several N-benzylbenzamide derivatives are known to be potent inhibitors of tubulin polymerization, binding to the colchicine site.[5][12] Many cancers, however, develop resistance through the upregulation of survival signaling kinases. A single molecule that disrupts the cytoskeleton and simultaneously inhibits a key survival kinase could offer a significant therapeutic advantage.

Experimental Workflow:

Caption: Workflow for identifying selective IMPDH2 inhibitors.

Detailed Protocol: Guanosine Rescue Experiment

-

Objective: To validate that the anti-proliferative effect of a hit compound is due to the inhibition of de novo guanine synthesis.

-

Cell Culture: Seed cancer cells (e.g., K562) in 96-well plates and allow them to adhere overnight.

-

Treatment:

-

Treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations.

-

In parallel, treat a set of cells with the same concentrations of the test compound supplemented with 100 µM guanosine.

-

Include controls: vehicle only, and guanosine only.

-

-

Incubation: Incubate plates for 72 hours.

-

Viability Assay: Measure cell viability using a standard MTT or CellTiter-Glo assay.

-

Interpretation: A significant restoration of cell viability in the wells supplemented with guanosine indicates that the compound's primary mechanism of action is the inhibition of the guanine nucleotide synthesis pathway, strongly implicating IMPDH. This is a self-validating system for mechanism of action.

Comparative Data: Anticancer Activity of Benzamide Derivatives

| Compound Class | Target | Representative IC₅₀ | Cell Line(s) | Reference |

| N-benzylbenzamide | Tubulin Polymerization | 12 - 27 nM (Compound 20b) | Various Cancer Lines | [5] |

| Benzamide Derivative | ROS-mediated Apoptosis | ~5 µM (Compound BJ-13) | Gastric Cancer | [4] |

| Benzamide HDACi | HDAC1 | 10 - 50 nM (CPD-60) | N/A (Enzymatic) | [13] |

Proposed Research Area 2: Neuropharmacology – Designing Novel Anticonvulsants with Defined Mechanisms

While several benzamide derivatives are known to possess anticonvulsant properties, their precise mechanisms of action are often not well-defined. [6][7][14]A systematic approach is needed to optimize this activity and elucidate the underlying pharmacology.

Hypothesis

Systematic structural modifications to the this compound scaffold will yield potent anticonvulsants that act primarily through the modulation of voltage-gated sodium channels, a clinically validated target for antiepileptic drugs.

Research Focus: SAR and Mechanism of Action (MoA) Elucidation

Rationale: The maximal electroshock (MES) seizure model is highly predictive of efficacy against generalized tonic-clonic seizures and is known to identify drugs that act by blocking voltage-gated sodium channels. By screening a focused library in this model and following up with electrophysiological studies, a clear SAR and MoA can be established.

Experimental Workflow:

Caption: Workflow for anticonvulsant drug discovery and MoA elucidation.

Detailed Protocol: Maximal Electroshock (MES) Test in Mice

-

Animals: Male ICR mice (20-25 g).

-

Compound Administration: Administer test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control (e.g., 0.5% methylcellulose) and a positive control (e.g., Phenytoin) must be included.

-

Time to Peak Effect: Determine the time of peak effect for the chosen route of administration (typically 30 min for i.p., 60 min for p.o.).

-

Seizure Induction: At the time of peak effect, induce a seizure by delivering an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 sec) via corneal electrodes.

-

Endpoint: The endpoint is the abolition of the hind-limb tonic extensor component of the seizure. An animal is considered "protected" if this phase is absent.

-

Data Analysis: Calculate the ED₅₀ (the dose that protects 50% of the animals) using probit analysis. The Protective Index (PI) is calculated as TD₅₀ (from Rotarod test) / ED₅₀. A higher PI indicates a better safety margin.

Comparative Data: Anticonvulsant Activity of Benzylamide Derivatives

| Compound | MES ED₅₀ (mg/kg, i.p., mice) | Protective Index (PI) | Reference |

| 1-Cyclopentenecarboxylic acid benzylamide | 85.36 | 2.49 | [6] |

| N-benzyl-2-acetamido-3-methoxypropionamide (18) | 8.3 | >6.0 | [14] |

| (Z)-4-(2-oxoindolin-3-ylideneamino)-N-(2-methoxyphenyl)benzamide (4j) | 10.5 | >30 | [7] |

Proposed Research Area 3: Inflammatory Diseases – Precision Targeting of the Inflammasome

Chronic inflammation underlies a vast number of human diseases. Current anti-inflammatory drugs, such as NSAIDs, have well-known side effects. Targeting more specific nodes of the inflammatory cascade, such as the NLRP3 inflammasome, offers the potential for greater efficacy and safety. [15]

Hypothesis

This compound derivatives, by virtue of their structural features, can interfere with the protein-protein interactions required for NLRP3 inflammasome assembly and activation, thereby potently and selectively inhibiting the release of pro-inflammatory cytokines IL-1β and IL-18.

Research Focus: Modulation of NLRP3 Inflammasome Assembly and Activity

Rationale: Benzamides are known to modulate NF-κB signaling, which is the "priming" signal (Signal 1) for inflammasome activation. [8]We propose to investigate whether this compound derivatives can also inhibit the "activation" signal (Signal 2), which involves the assembly of the NLRP3/ASC/pro-caspase-1 complex. This dual-hit mechanism would be a highly attractive therapeutic profile.

Experimental Workflow:

Caption: Workflow for identifying and characterizing NLRP3 inflammasome inhibitors.

Detailed Protocol: ASC Speck Formation Assay

-

Objective: To visually determine if a compound inhibits the assembly of the core inflammasome complex.

-

Cell Culture: Use immortalized macrophage cell lines stably expressing ASC-GFP.

-

Priming (Signal 1): Treat cells with Lipopolysaccharide (LPS, 1 µg/mL) for 3-4 hours. During the last hour, add the test compound or vehicle control.

-

Activation (Signal 2): Stimulate the cells with an NLRP3 activator like Nigericin or ATP.

-

Fix and Image: Fix the cells with paraformaldehyde, stain nuclei with DAPI, and acquire images using a high-content fluorescence microscope.

-

Interpretation: In activated cells (vehicle control), the ASC-GFP will coalesce from a diffuse cytoplasmic signal into a single, bright perinuclear punctum or "speck" per cell. An effective inhibitor will prevent this coalescence, and the ASC-GFP signal will remain diffuse. This provides direct, visual evidence of interference with inflammasome assembly, a key self-validating step in the workflow.

Conclusion and Future Outlook

The this compound scaffold is a promising, yet underexplored, platform for the development of novel therapeutics. The research areas proposed in this guide—oncology, neuropharmacology, and inflammatory diseases—represent frontiers where the unique chemical properties of these derivatives can be leveraged to address significant unmet medical needs. The outlined hypotheses and experimental workflows provide a rigorous and logical framework for initiating drug discovery programs. Future success will rely on integrating medicinal chemistry with robust pharmacological evaluation, including early assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to ensure that potent compounds also possess drug-like characteristics. The versatility of the this compound core suggests its potential may extend even further, into areas such as metabolic disorders [16]and infectious diseases, [10][11]making it a truly exciting focus for future research.

References

-

Stec, J., et al. (2012). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Journal of Medicinal Chemistry. [Link]

-

Kopřivová, A., et al. (2007). Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. Molecules. [Link]

-

Schulze, J., et al. (2018). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules. [Link]

-

Chopade, A.R., et al. (2020). Synthesis of Novel Anti-Inflammatory Benzamide Derivatives Utilizing Non-Catalyst and Non-Solvent Smiles Rearrangements. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Kumar, R., et al. (2011). Synthesis and Antimicrobial studies of novel Benzimidazole derivatives. Journal of Applied Pharmaceutical Science. [Link]

-

Gu, Y., et al. (2025). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. Bioorganic Chemistry. [Link]

-

Hasana, A. R. (2018). Synthesis and Characterization of 2-Benzamido-N-Benzoylbenzamide. ResearchGate. [Link]

-

Al-Azzawi, A. M. J. (2021). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka. [Link]

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications. [Link]

-

ResearchGate. (2000). Chemical structure - biological activity relationship in the group of benzamide compounds II. ResearchGate. [Link]

-

Strupińska, M., et al. (2009). NEW DERIVATIVES OF BENZYLAMIDE WITH ANTICONVULSANT ACTIVITY. Acta Poloniae Pharmaceutica ñ Drug Research. [Link]

-

Kelloff, G. J., et al. (1996). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. Cytokines and Molecular Therapy. [Link]

-

National Institutes of Health. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. NIH. [Link]

-

Pevarello, P., et al. (1998). Synthesis and Anticonvulsant Activity of a New Class of 2-[(arylalky)amino]alkanamide Derivatives. Journal of Medicinal Chemistry. [Link]

-

Fiorino, F., et al. (2012). Synthesis of benzamide derivatives and their evaluation as antiprion agents. Bioorganic & Medicinal Chemistry. [Link]

-

Choi, D., et al. (1996). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry. [Link]

- Google Patents. (2021). WO2021240187A1 - Benzamide derivatives as anti-inflammatory compounds and uses thereof.

-

Gomha, S. M., et al. (2015). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules. [Link]

-

Cena, C., et al. (2003). Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. Journal of Medicinal Chemistry. [Link]

-

Khajouei, M. R., et al. (2018). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences. [Link]

-

Wang, B., et al. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. [Link]

-

Tang, S., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry. [Link]

-

Singh, V., et al. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Journal of Molecular Graphics and Modelling. [Link]

-

Strupińska, M., et al. (2009). New Derivatives of Benzylamide With Anticonvulsant Activity. Acta Poloniae Pharmaceutica. [Link]

-

ResearchGate. (2021). Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities. ResearchGate. [Link]

-

Satija, S., et al. (2021). Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. Journal of Heterocyclic Chemistry. [Link]

-

Gharehbaghi, K., et al. (1994). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. International Journal of Cancer. [Link]

-

ResearchGate. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]

-

Science.gov. (n.d.). selected benzamide derivatives: Topics by Science.gov. Science.gov. [Link]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ptfarm.pl [ptfarm.pl]

- 7. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. WO2021240187A1 - Benzamide derivatives as anti-inflammatory compounds and uses thereof - Google Patents [patents.google.com]

- 16. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

Review of the foundational chemistry of benzamides

<An In-depth Technical Guide on the Core Chemistry of Benzamides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzamide scaffold, a benzene ring fused to a carboxamide group, is a privileged structure in medicinal chemistry and materials science.[1][2][3] Its prevalence in a wide array of pharmaceuticals underscores its importance.[1][4] This guide provides a comprehensive technical overview of the foundational chemistry of benzamides, intended for professionals in research and drug development. We will explore the structure, physicochemical properties, synthesis, and key reactions of this versatile chemical entity.

Structural and Physicochemical Foundations

Benzamide (C₇H₇NO) is the simplest aromatic amide derived from benzoic acid.[5][6] It typically appears as a white, crystalline solid.[7][8] The core of its utility lies in its unique structural and electronic properties. The planar benzene ring and the amide group (-CONH₂) allow for resonance stabilization, which influences the molecule's reactivity and interactions.

Key Physicochemical Properties:

| Property | Value/Description | Significance in Drug Development |

| Molecular Weight | 121.14 g/mol [7] | Influences diffusion and transport across biological membranes. |

| Melting Point | 125-130 °C[5][9] | Affects formulation and stability. |

| Boiling Point | 288 °C[5] | Indicates strong intermolecular forces. |

| Solubility | Slightly soluble in water; soluble in many organic solvents.[5][10] | Crucial for bioavailability and formulation.[11] |

| pKa | ~17 for the amide proton | Determines the ionization state at physiological pH. |

The ability of the benzamide moiety to participate in hydrogen bonding is a critical feature. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen is an acceptor. These interactions are fundamental to the binding of benzamide-containing drugs to their biological targets.

Caption: Ball-and-stick representation of the benzamide molecule.

Synthetic Methodologies

The synthesis of benzamides is a cornerstone of organic chemistry, with several robust methods available.[12] The choice of synthetic route often depends on the availability of starting materials, desired scale, and functional group tolerance.

Amide Bond Formation from Carboxylic Acids and Amines

The most common approach to synthesizing benzamides is the coupling of a benzoic acid derivative with an amine.[13] This reaction typically requires an activating agent, often referred to as a coupling reagent, to convert the carboxylic acid's hydroxyl group into a better leaving group.[13]

Common Coupling Reagents:

-

Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[13]

-

Phosphonium and Uronium Salts: Reagents such as PyBOP and HATU are highly efficient, especially for challenging couplings.[14][15]

Experimental Protocol: EDC/HOBt Coupling

-

Activation: A benzoic acid derivative is dissolved in an aprotic solvent (e.g., DMF or DCM) with an additive like 1-hydroxybenzotriazole (HOBt). EDC is then added to form a reactive O-acylisourea intermediate.

-

Coupling: The amine is added to the activated carboxylic acid.

-

Reaction: The mixture is stirred at room temperature until the reaction is complete.

-

Work-up and Purification: The reaction is worked up to remove byproducts, and the final benzamide is purified, typically by chromatography or recrystallization.

Caption: General workflow for EDC-mediated benzamide synthesis.

The Schotten-Baumann Reaction

A classic method for synthesizing amides is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base.[16][17][18] This reaction is often carried out in a biphasic system with an aqueous base like sodium hydroxide.[18][19]

Experimental Protocol: Schotten-Baumann Reaction

-

Setup: The amine is dissolved in an organic solvent, and an aqueous solution of a base is added.

-

Acylation: The benzoyl chloride is added dropwise to the vigorously stirred biphasic mixture.

-

Reaction: The reaction proceeds, often rapidly, at room temperature.

-

Work-up: The organic layer is separated, washed, and dried.

-

Purification: The solvent is removed, and the crude benzamide is purified.

Caption: Simplified mechanism of the Schotten-Baumann reaction.

Key Chemical Transformations

While the amide bond is generally stable, benzamides can undergo several important chemical reactions.

Hydrolysis

Benzamides can be hydrolyzed back to benzoic acid and ammonia (or an amine) under acidic or basic conditions.[8][20][21] This reaction typically requires heating.

-

Acidic Hydrolysis: C₆H₅CONH₂ + H₂O + HCl → C₆H₅COOH + NH₄Cl[20]

-

Basic Hydrolysis: C₆H₅CONH₂ + NaOH → C₆H₅COONa + NH₃[20]

Reduction to Amines

A powerful transformation in synthetic chemistry is the reduction of amides to amines.[22][23] Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, converting the carbonyl group into a methylene group (-CH₂-).[23][24]

Caption: Reduction of benzamide to benzylamine.

Hofmann Rearrangement

The Hofmann rearrangement is a classic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[25] The reaction proceeds by treating the amide with bromine and a strong base, like sodium hydroxide, to form an isocyanate intermediate, which is then hydrolyzed to the amine.[25][26][27]

Reaction Steps:

-

Deprotonation of the amide by the base.

-

Reaction with bromine to form an N-bromoamide.

-

A second deprotonation followed by rearrangement to an isocyanate.

-

Hydrolysis of the isocyanate to the amine and carbon dioxide.[25][28]

Benzamides in Drug Discovery

The benzamide scaffold is a key component in a multitude of approved drugs, highlighting its significance in medicinal chemistry.[4][29][30] Its derivatives have shown a wide range of pharmacological activities, including antiemetic, antipsychotic, and anticancer properties.[3][11][31] The ability of the benzamide group to form strong hydrogen bonds and its relative metabolic stability contribute to its success as a pharmacophore.

Conclusion

The foundational chemistry of benzamides is a rich and multifaceted field. A thorough understanding of their synthesis, properties, and reactivity is essential for researchers and scientists in drug development and materials science. The versatility of the benzamide scaffold ensures its continued importance in the design of novel and effective molecules for a wide range of applications.

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

- Schotten, C. (1884). Ueber die Acylierung von Aminen. Berichte der deutschen chemischen Gesellschaft, 17(2), 2176-2182. (Historical reference, direct URL not available)

- Baumann, E. (1886). Ueber die Anwendung der Schotten'schen Reaction zur Darstellung von Estern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218-3222. (Historical reference, direct URL not available)

- Ihde, A. J. (1984). The Development of Modern Chemistry. Dover Publications. (General reference for historical context)

- Hofmann, A. W. v. (1881). Ueber die Einwirkung des Broms in alkalischer Lösung auf Amide. Berichte der deutschen chemischen Gesellschaft, 14(2), 2725-2736. (Historical reference, direct URL not available)

-

Carpino, L. A., & El-Faham, A. (1999). The Uronium/Guanidinium Peptide Coupling Reagents: A Historical Perspective. The Journal of Organic Chemistry, 64(19), 6997–7012. [Link]

-

PubChem. (n.d.). Benzamide. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2023, October 16). 15.17: Chemical Properties of Amides- Hydrolysis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Benzamide in Modern Pharmaceutical Synthesis. [Link]

-

Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]

-

Wikipedia. (n.d.). Benzamide. [Link]

-

Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis. [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

- Wallis, E. S., & Lane, J. F. (1946). The Hofmann Reaction. In Organic Reactions (Vol. 3, pp. 267-306). John Wiley & Sons, Inc. (Abstract available, full text may require subscription)

-

National Toxicology Program. (1992). NTP, 1992. [Link]

-

Zhu, C., et al. (2016). Discovery of benzamides as potent human β3 adrenergic receptor agonists. Bioorganic & Medicinal Chemistry Letters, 26(1), 55-59. [Link]

-

Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

-

O'Malley, S. J., & Hartwig, J. F. (2016). Catalytic reduction of amides to amines by electrophilic phosphonium cations via FLP hydrosilylation. Chemical Communications, 52(80), 11914-11917. [Link]

-

Stuart, D. R., et al. (2014). A Coupling of Benzamides and Donor/Acceptor Diazo–Compounds to form γ-Lactams via Rh(III)–Catalyzed C–H Activation. Angewandte Chemie International Edition, 53(21), 5488-5491. [Link]

-

YouTube. (2022, October 18). Synthesis of aniline from benzamide using the Hoffman rearrangement reaction!. [Link]

-

Link, G. L. (1960). The Hofmann amide rearrangement. Journal of Chemical Education, 37(5), 256. [Link]

-

FooDB. (2011, September 21). Showing Compound Benzamide (FDB023373). [Link]

-

Ashenhurst, J. (2017, September 19). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]

-

Grokipedia. (n.d.). Benzamide. [Link]

-

GEOCITIES.ws. (n.d.). Hydrolysis of Benzamide. [Link]

-

Klumpp, D. A., et al. (2012). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. Tetrahedron Letters, 53(27), 3469-3471. [Link]

-

Chaudhari, P. S., & Gnanaprakasam, B. (2024). Benzamide synthesis via oxidative amidation of benzylamines and benzyl cyanides using a I2–TBHP system. Molecular Diversity, 28(1), 57-64. [Link]

-

Gökçe, M., et al. (2020). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1085-1097. [Link]

-

Zarei, M., & Zolfigol, M. A. (2018). Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. Research on Chemical Intermediates, 44(12), 7549-7561. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. [Link]

-

Chem Help ASAP. (2020, March 20). amide reduction & amine synthesis. YouTube. [Link]

-

Chemistry Steps. (n.d.). Reduction of Amides to Amines and Aldehydes. [Link]

-

NCERT. (n.d.). Amines. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. Benzamide - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 55-21-0: Benzamide | CymitQuimica [cymitquimica.com]

- 9. Benzamide | 55-21-0 [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. hepatochem.com [hepatochem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. peptide.com [peptide.com]

- 16. Schotten Baumann Reaction| Reaction Mechanism of Schotten Baumann Reaction [pw.live]

- 17. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]